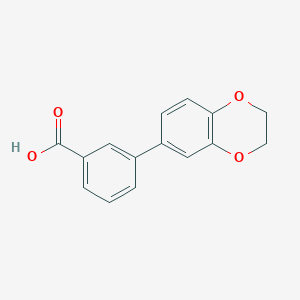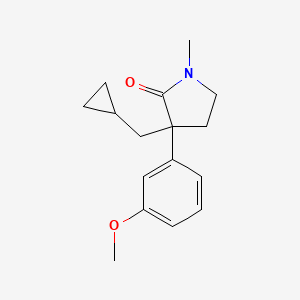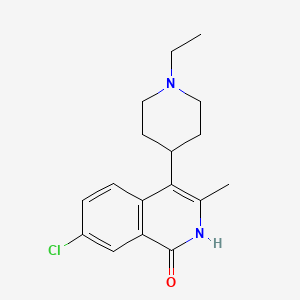
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a chloro-substituted isoquinolinone core with an ethylpiperidinyl group, making it a unique molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone structure.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution with Ethylpiperidinyl Group: The ethylpiperidinyl group is introduced through nucleophilic substitution reactions, often using ethylpiperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinolinones.
科学的研究の応用
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and pathway modulation are essential to understand its full potential.
類似化合物との比較
Similar Compounds
- 7-Chloro-4-(1-methylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one
- 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-ethylisoquinolin-1(2H)-one
- 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylquinolin-1(2H)-one
Uniqueness
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
特性
CAS番号 |
702709-38-4 |
|---|---|
分子式 |
C17H21ClN2O |
分子量 |
304.8 g/mol |
IUPAC名 |
7-chloro-4-(1-ethylpiperidin-4-yl)-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H21ClN2O/c1-3-20-8-6-12(7-9-20)16-11(2)19-17(21)15-10-13(18)4-5-14(15)16/h4-5,10,12H,3,6-9H2,1-2H3,(H,19,21) |
InChIキー |
AMDFFHFXVWPBCK-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(CC1)C2=C(NC(=O)C3=C2C=CC(=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



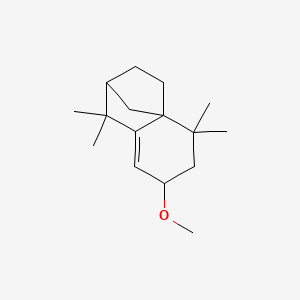

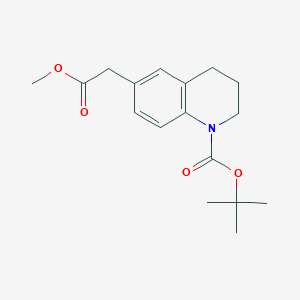
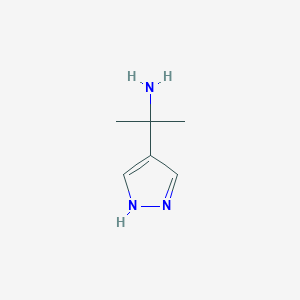
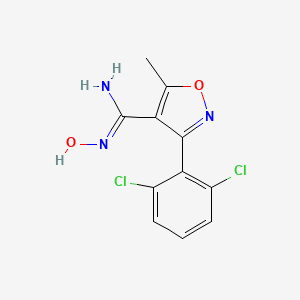
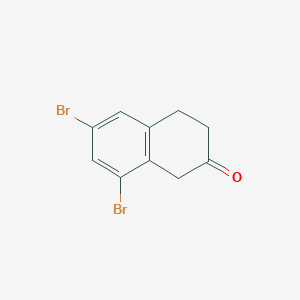


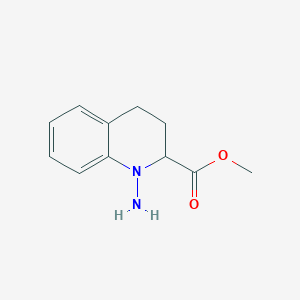
![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)
